![molecular formula C24H19NO2 B14227050 N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide CAS No. 531492-68-9](/img/structure/B14227050.png)
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide is a chemical compound with the molecular formula C24H19NO2 It is known for its unique structure, which includes a phenyl group attached to a penta-2,4-dienoyl moiety, further connected to a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid (CF3SO3H). Depending on the reaction conditions, this process can yield several products, including 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a synthetic building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty materials and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: A related compound with a similar structure but lacking the benzamide group.
Tetralone and Indanone Derivatives: Products formed from the reaction of 5-phenylpenta-2,4-dienoic acid with benzene.
Uniqueness
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
531492-68-9 |
|---|---|
Formule moléculaire |
C24H19NO2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-[4-(5-phenylpenta-2,4-dienoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H19NO2/c26-23(14-8-7-11-19-9-3-1-4-10-19)20-15-17-22(18-16-20)25-24(27)21-12-5-2-6-13-21/h1-18H,(H,25,27) |
Clé InChI |
HMXIYQQLWOVITE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
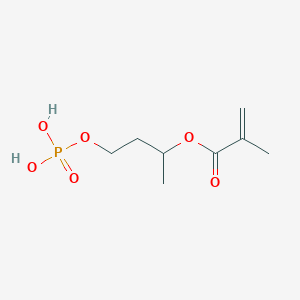


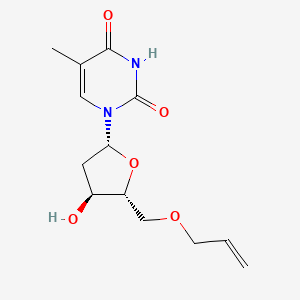
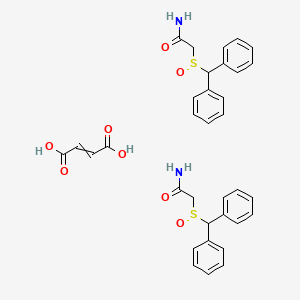
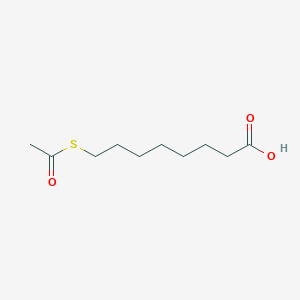
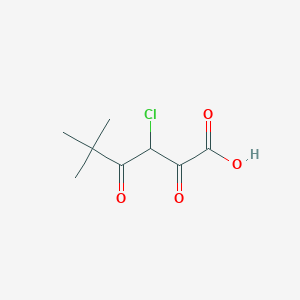

![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)

![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)

